molecular formula C5H7ClN4 B15053204 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine CAS No. 65259-55-4

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine

Cat. No.: B15053204
CAS No.: 65259-55-4
M. Wt: 158.59 g/mol
InChI Key: FFVDZWQPYWLQCV-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine is a triazine derivative characterized by a six-membered aromatic ring containing three nitrogen atoms. The compound features a chlorine substituent at the 4-position and two methyl groups attached to the amino group at the 2-position. Triazines are widely studied for their chemical versatility, enabling applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-chloro-N,N-dimethyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-10(2)5-8-3-7-4(6)9-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVDZWQPYWLQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602809
Record name 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65259-55-4
Record name 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with dimethylamine. The process is carried out under controlled conditions to ensure the selective substitution of one chlorine atom with a dimethylamine group. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) at a temperature of around 20°C under a nitrogen atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the triazine ring undergoes nucleophilic substitution with diverse nucleophiles, enabling the synthesis of bioactive derivatives.

Reaction Mechanism :
The electron-deficient triazine ring facilitates nucleophilic attack. Substitution occurs via a two-step process:

  • Deprotonation : A base (e.g., triethylamine) deprotonates the nucleophile.

  • Substitution : The nucleophile replaces the chlorine atom, forming a new covalent bond .

Examples of Substituents :

NucleophileResulting GroupReference
Amino acidsAmino acid derivatives
MorpholineMorpholino derivatives
PiperidinePiperidino derivatives
Benzo[d]thiazoleThiazole derivatives

Antimicrobial and Anticancer Development

Substituted derivatives exhibit antimicrobial activity by disrupting microbial enzymes or DNA. For example, triazine derivatives with amino acid or sulfonamide groups show efficacy against Staphylococcus aureus and Escherichia coli .

Cytotoxic Agents

Cancer-targeting derivatives, such as those with benzenesulfonamide fragments, demonstrate cytotoxic effects on cell lines like HCT-116 and MCF-7. Substituents like trifluoromethylbenzyl groups enhance potency .

Comparative Analysis of Substitution Products

A comparison of triazine derivatives synthesized via nucleophilic substitution highlights structural and functional diversity:

CompoundSubstituentKey Feature
4,6-Dimethoxy triazineMethoxy groupsBase for amino acid derivatives
4-Chloro-6-naphthol triazineNaphtol groupEnhanced reactivity
4-Benzo[d]thiazole triazineThiazole groupAntimicrobial potential
4-Piperidino triazinePiperidine groupImproved solubility

Reaction Conditions and Optimization

  • Base Selection : Triethylamine is commonly used to scavenge HCl during substitution .

  • Solvent Systems : Dioxane/water mixtures or inert atmospheres stabilize intermediates .

  • Industrial Adaptations : Continuous flow reactors enable precise temperature control and scalability.

References : PMC article (2015) on triazine synthesis. IJPSR (2020) on substituted triazine derivatives. EvitaChem technical details (2024). MDPI study (2022) on antimicrobial activity. Europe PMC article (2017) on cytotoxic derivatives.

Scientific Research Applications

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine is a triazine derivative featuring a chlorine atom at the 4-position and two dimethylamino groups at the 2-position of the triazine ring. This compound has a molecular weight of approximately 158.59 g/mol. The presence of the chlorine atom and dimethylamino groups influences its reactivity and biological activity, making it valuable in both chemical and biological research.

Scientific Research

  • Versatile Building Block : It serves as an intermediate in synthesizing more complex triazine derivatives.
  • Antimicrobial and Antiviral Research : Studies suggest that this compound exhibits potential antimicrobial and antiviral properties. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins and DNA, disrupting essential biological processes, which is particularly relevant in developing therapeutic agents for treating infections or cancer.
  • Enzyme Inhibition : Research indicates that this compound can inhibit essential enzymes and cellular structures by interacting with various biological molecules. This inhibition is crucial in its application as an antimicrobial and anticancer agent, where it disrupts critical biological functions through covalent bonding with target sites.

Development of Therapeutic Agents

This compound is investigated for therapeutic applications because of its capacity to disrupt biological processes. It has been studied for its potential use in:

  • Antimicrobial agents
  • Antiviral agents
  • Anticancer agents

Applications in various fields

This compound finds applications across several fields:

  • Agriculture
  • Textile Industry
  • Dye Chemistry

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts the function of critical enzymes and cellular structures .

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Properties/Applications References
4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine Cl (C4), N,N-dimethylamino (C2) Hypothesized use in agrochemicals/pharmacology (structural analogy) -
4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine Cl (C4, C6), N,N-dimethylamino (C2) Agrochemical precursor; high reactivity due to dual Cl substituents
4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine Cl (C4), morpholino (C6), N-methyl, phenyl Anticancer activity (EGFR inhibition); stable crystal structure via hydrogen bonding
4-Chloro-N,N-diethyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine Cl (C4), diethylamino (C2), piperidinyl (C6) Crystal structure data; potential for supramolecular chemistry
6-Aryl-4-cycloamino-1,3,5-triazin-2-amines Aryl (C6), cycloamino (C4) Antileukemic activity; 3D-QSAR modeling for drug design
Key Observations:

Chlorine Substitution: Mono-chloro derivatives (e.g., 4-chloro-N,N-dimethyl) are less reactive than dichloro analogs (e.g., 4,6-dichloro-N,N-dimethyl), which are used in dehydrosulfurization reactions for agrochemical synthesis . Chlorine at C4 enhances electrophilicity, enabling nucleophilic substitution reactions with amines or alcohols .

Amino Group Modifications: Dimethylamino groups (C2) improve solubility in organic solvents, whereas bulkier substituents (e.g., morpholino or piperidinyl) enhance steric effects, influencing biological target interactions . Diethylamino derivatives exhibit distinct crystal packing via C–H···N/O hydrogen bonds, critical for material stability .

Biological Activity: Morpholino- and aryl-substituted triazines (e.g., 4-chloro-N-methyl-6-morpholino) show EGFR inhibition and apoptosis induction in cancer cells . Cycloamino substituents (e.g., 4-methylpiperidino) correlate with antileukemic potency in 3D-QSAR models .

Biological Activity

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine is a synthetic compound belonging to the triazine family, characterized by its unique chemical structure that includes a chlorine atom and two dimethylamino groups. This structure significantly influences its biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C5H8ClN5, with a molecular weight of approximately 158.59 g/mol. The presence of the chlorine atom at the 4-position and dimethylamino groups at the 2-position enhances its reactivity and interaction with biological systems, allowing it to form covalent bonds with nucleophilic sites on proteins and DNA .

Research indicates that this compound exhibits antimicrobial and antiviral properties. Its mechanism of action primarily involves:

  • Covalent Bond Formation: The compound can react with nucleophilic sites on proteins and nucleic acids, disrupting essential biological processes .
  • Inhibition of Enzymes: It has been shown to inhibit critical enzymes involved in microbial survival and cancer cell proliferation .

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) revealed:

Cell Line IC50 (µM) Mechanism
HCT-11610Induction of cell cycle arrest
MCF-715Apoptosis induction

The IC50 values indicate the concentration required for 50% inhibition of cell viability, suggesting that the compound can effectively induce apoptosis in cancer cells .

Case Study 1: Antiviral Properties

In a study investigating the antiviral efficacy against influenza viruses, this compound demonstrated a significant reduction in viral titers in infected cell cultures. The mechanism was attributed to the inhibition of viral replication through interference with viral RNA synthesis.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific enzymes such as topoisomerase II and protein kinases. The results indicated that the compound effectively inhibited these enzymes at low concentrations, which is crucial for its potential therapeutic applications in oncology.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine via nucleophilic substitution?

Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with dimethylamine. Key parameters include:

  • Temperature Control : React at 0°C for the first substitution to avoid over-reaction, as higher temperatures may lead to di- or trisubstituted byproducts .
  • Solvent Choice : Use anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) to maintain reaction efficiency and minimize hydrolysis .
  • Base Selection : Hünig’s base (N,N-diisopropylethylamine) or triethylamine is critical for scavenging HCl, ensuring smooth substitution .
  • Stoichiometry : A 1:1 molar ratio of cyanuric chloride to dimethylamine is recommended for mono-substitution. Excess amine may lead to bisubstitution .
    Validation : Monitor reaction progress via TLC or LC-MS. Purify via silica gel chromatography (ethyl acetate/hexanes gradient) .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent patterns. For example, dimethylamine protons appear as a singlet (~δ 3.0–3.5 ppm), while triazine ring carbons resonate at δ 160–170 ppm .
  • IR Spectroscopy : Confirm N-H stretches (if present) and triazine ring vibrations (~1550–1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Advanced: How can regioselectivity challenges in multi-step substitutions of triazine derivatives be addressed?

Methodological Answer:
Regioselectivity in triazine chemistry is influenced by:

  • Steric and Electronic Effects : Chlorine at the 4-position is less reactive than 2- or 6-positions due to electron-withdrawing effects. Use bulky amines or controlled stoichiometry to direct substitution .
  • Stepwise Synthesis : Perform substitutions sequentially. For example, substitute the 4-position first with dimethylamine, followed by other groups at 6-positions under milder conditions .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions through rapid, controlled heating .

Advanced: How can computational methods resolve contradictions in reported spectral data for triazine derivatives?

Methodological Answer:

  • DFT Calculations : Predict ¹³C/¹⁵N NMR chemical shifts using software like Gaussian or ORCA. Compare theoretical and experimental data to validate tautomeric forms or protonation states .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO interactions) to explain shifts in NMR signals .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning by determining crystal structures, as demonstrated for analogs like 4-chloro-N,N-diethyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexanes (10–40% gradient) to separate mono- and disubstituted byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexanes) to obtain high-purity crystals .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water for analytical purity checks .

Advanced: What mechanistic insights explain the tautomeric behavior of triazine derivatives in solution?

Methodological Answer:

  • Deprotonation-Tautomerization Pathways : In polar solvents like DMSO, triazines may undergo tandem deprotonation and azide-tetrazole tautomerization, as shown for 4,6-diazido-N-nitro-1,3,5-triazin-2-amine. This is confirmed by ¹³C NMR and computational studies .
  • pH-Dependent Equilibria : Adjusting pH can stabilize specific tautomers. For example, basic conditions favor deprotonated anions, while acidic conditions stabilize neutral forms .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive triazine derivatives?

Methodological Answer:

  • Substituent Screening : Test analogs with varied aryl/alkyl groups at the 4- and 6-positions to assess effects on bioactivity (e.g., antileukemic or protease inhibition) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity. For example, electron-withdrawing groups at the 6-position enhance binding to cysteine proteases .
  • Docking Studies : Simulate interactions with target proteins (e.g., cruzain) to identify key binding motifs .

Basic: How can reaction intermediates be trapped or characterized during triazine synthesis?

Methodological Answer:

  • Low-Temperature Quenching : Halt reactions at intermediate stages (e.g., after first substitution) by rapid cooling to –78°C .
  • In Situ Spectroscopy : Use FT-IR or Raman to monitor intermediate formation in real time .
  • Isolation via Flash Chromatography : Separate intermediates using shorter silica columns and faster elution .

Advanced: What are the electrochemical properties of triazine derivatives, and how can they be exploited?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-deficient triazine rings, which are prone to reduction at ~–1.2 V (vs. Ag/AgCl) .
  • Applications in Energy Storage : Functionalize triazines with electron-rich groups (e.g., –NH₂) to enhance conductivity for use in organic batteries .

Advanced: How do solvent and temperature affect the stability of this compound?

Methodological Answer:

  • Accelerated Stability Studies : Store samples in DMSO, water, or ethanol at 40–60°C for 1–4 weeks. Monitor degradation via HPLC .
  • Hydrolysis Mechanisms : Chlorine substituents are susceptible to hydrolysis in aqueous media, forming hydroxyl derivatives. Stabilize with anhydrous solvents and inert atmospheres .

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